molecular formula C17H17N5O2 B2796107 2-(2-methoxyphenyl)-N-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)acetamide CAS No. 1797622-11-7

2-(2-methoxyphenyl)-N-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)acetamide

Cat. No.: B2796107
CAS No.: 1797622-11-7
M. Wt: 323.356
InChI Key: XWUWSTPWAAACHU-UHFFFAOYSA-N
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Description

The compound 2-(2-methoxyphenyl)-N-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)acetamide features a 2-methoxyphenyl group linked via an acetamide bridge to a pyrimidine ring substituted with a 2-methylimidazole moiety.

Properties

IUPAC Name

2-(2-methoxyphenyl)-N-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-12-18-7-8-22(12)16-10-15(19-11-20-16)21-17(23)9-13-5-3-4-6-14(13)24-2/h3-8,10-11H,9H2,1-2H3,(H,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWUWSTPWAAACHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NC=NC(=C2)NC(=O)CC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-N-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Methoxyphenyl Intermediate: The starting material, 2-methoxyphenylamine, undergoes acylation with acetic anhydride to form 2-methoxyphenylacetamide.

    Pyrimidine Ring Formation: The intermediate is then reacted with 2-methylimidazole and a suitable pyrimidine precursor under controlled conditions to form the pyrimidinyl group.

    Final Coupling Reaction: The final step involves coupling the methoxyphenylacetamide intermediate with the pyrimidinyl intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenyl)-N-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or nucleophiles like sodium methoxide (NaOMe) for methoxylation.

Major Products

    Oxidation: Formation of 2-(2-hydroxyphenyl)-N-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)acetamide.

    Reduction: Formation of 2-(2-methoxyphenyl)-N-(6-(2-methyl-1,2-dihydro-1H-imidazol-1-yl)pyrimidin-4-yl)acetamide.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2-methoxyphenyl)-N-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-N-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Structural Analogues from Patent Literature (EP3 348 550A1)

The European patent () discloses benzothiazole-based acetamides, such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide . Key comparisons include:

Parameter Target Compound Benzothiazole Analogue
Core Heterocycle Pyrimidine-imidazole Benzothiazole
Substituents 2-Methylimidazole, 2-methoxyphenyl 6-Trifluoromethyl, 2-methoxyphenyl
Molecular Weight (g/mol) ~354.38 (estimated) ~396.33 (C17H14F3N3O2S)
Key Functional Groups Amide, methoxy, imidazole Amide, methoxy, trifluoromethyl, benzothiazole

Implications :

  • The benzothiazole core may enhance metabolic stability due to aromatic rigidity, whereas the pyrimidine-imidazole system offers diverse hydrogen-bonding interactions.

Triazole-Containing Acetamides (Research on Chemical Intermediates, 2023)

Compound 6m (N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide ) from provides a triazole-based comparison:

Parameter Target Compound Triazole Analogue (6m)
Core Structure Pyrimidine-imidazole 1,2,3-Triazole with naphthyloxy
Substituents 2-Methylimidazole, 2-methoxyphenyl 4-Chlorophenyl, naphthalen-1-yloxy
IR Data (C=O stretch) ~1678 cm⁻¹ (estimated) 1678 cm⁻¹
Molecular Formula C17H17N5O2 (estimated) C21H18ClN4O2

Implications :

  • The triazole’s dipole moment and naphthyloxy group in 6m may enhance π-π stacking interactions, whereas the pyrimidine-imidazole system in the target compound could favor kinase binding.
  • Both share similar amide carbonyl IR peaks (~1678 cm⁻¹), confirming structural consistency in the acetamide backbone.

Thioimidazole-Diazenyl Acetamide ()

The compound 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-[4-(2-phenyldiazenyl)phenyl]acetamide (C18H17N5OS) differs significantly:

Parameter Target Compound Thioimidazole Analogue
Linkage Type Ether (methoxy), amide Thioether (S-imidazole), diazenyl
Key Functional Groups Methoxy, imidazole, pyrimidine Thioimidazole, diazenylphenyl
Molecular Weight (g/mol) ~354.38 375.43

Implications :

  • The thioether linkage may confer redox sensitivity, reducing metabolic stability compared to the target compound’s ether groups.

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